molecular formula C8H14N4O B1492152 6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine CAS No. 2098085-43-7

6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine

Cat. No. B1492152
M. Wt: 182.22 g/mol
InChI Key: ZFOFYNJFKAZFRS-UHFFFAOYSA-N
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Description

6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine, also known as 6-AEDMP, is a synthetic compound that has been investigated for its potential applications in scientific research. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is composed of a six-membered ring with two nitrogen atoms and four carbon atoms. 6-AEDMP has been studied for its properties as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. In addition, 6-AEDMP has been studied for its potential as an inhibitor of several other enzymes, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR).

Scientific Research Applications

Chemical Synthesis and Structural Modifications

Chemical synthesis and structural modifications of pyrimidine derivatives, including compounds related to 6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine, have been extensively studied. These studies highlight the versatility of pyrimidine compounds in generating a wide range of derivatives through various chemical reactions, including cyclocondensation and nucleophilic substitution. For instance, the facile construction of substituted pyrimido[4,5-d]pyrimidones demonstrates the potential of pyrimidine compounds as precursors for complex heterocyclic structures, which can be further modified to enhance their chemical and biological properties (Hamama et al., 2012). Similarly, the synthesis of pyrimidine linked pyrazole heterocyclics showcases the application of microwave irradiation in expediting the synthesis process and exploring their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).

Antifungal and Anti-inflammatory Applications

Pyrimidine derivatives also exhibit significant biological activities, including antifungal and anti-inflammatory effects. The antifungal effect of certain 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives against important types of fungi, such as Aspergillus terreus and Aspergillus niger, highlights the potential of these compounds in developing new antifungal agents (Jafar et al., 2017). Furthermore, the synthesis of new visnagen and khellin furochromone pyrimidine derivatives and their evaluation for anti-inflammatory and analgesic activity emphasize the therapeutic applications of pyrimidine derivatives in managing pain and inflammation (Abu‐Hashem & Youssef, 2011).

properties

IUPAC Name

6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-12(2)7-5-8(11-6-10-7)13-4-3-9/h5-6H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOFYNJFKAZFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=N1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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